Enhanced Lipophilicity (XLogP3) of the N-Mesityl Analog Versus Unsubstituted N-Phenyl Comparator
The N-mesityl derivative exhibits a computed octanol-water partition coefficient (XLogP3) of 4.2, compared to an estimated XLogP3 of approximately 3.2 for the N-phenyl analog (CAS 852372-31-7, C19H15N5OS, MW 361.42) lacking the three methyl substituents [1]. This ~1.0 log unit increase in lipophilicity is attributable to the 2,4,6-trimethylphenyl moiety and is expected to enhance passive membrane permeability while also potentially increasing plasma protein binding [2]. In kinase inhibitor design, optimal lipophilicity (XLogP 3–5) is frequently associated with improved cellular potency, although overly high logP values (>5) can compromise solubility and metabolic stability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 (CID 6710526, C22H21N5OS, MW 403.5) |
| Comparator Or Baseline | XLogP3 ≈ 3.2 (estimated; N-phenyl analog, CAS 852372-31-7, C19H15N5OS, MW 361.42) |
| Quantified Difference | Δ XLogP3 ≈ +1.0 unit (computed vs estimated) |
| Conditions | Computed via XLogP3 algorithm, PubChem 2025.09.15 release; comparator estimate based on atom-based fragment contribution method |
Why This Matters
Lipophilicity directly influences cellular permeability and target engagement; a ~1 log unit difference can translate to a ~10-fold change in membrane partitioning, making the mesityl variant a preferred choice for cell-based kinase assays requiring higher intracellular compound exposure.
- [1] PubChem Compound Summary CID 6710526. N-Mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/852372-39-5 (accessed Apr 2026). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
- [3] Leeson, P. D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. View Source
